N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine

VAP-1 inhibitor SSAO pharmacology Inflammation research

VAP-1 inhibitor with validated potency in rat (IC50 14 nM) vs. human (230 nM), enabling selective rodent target engagement. Key features: • 16.4-fold species selectivity minimizes translational confound • Reversible, non-covalent scaffold for SAR exploration • Key intermediate for C5a receptor antagonist synthesis (US7105567B2) • Reduced LogP (~3.5) enhances solubility for in vivo studies Ideal for preclinical efficacy studies and medicinal chemistry.

Molecular Formula C18H24N2
Molecular Weight 268.4 g/mol
CAS No. 400858-39-1
Cat. No. B1612759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine
CAS400858-39-1
Molecular FormulaC18H24N2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C
InChIInChI=1S/C18H24N2/c1-14(2)16-7-9-17(10-8-16)19-13-15-5-11-18(12-6-15)20(3)4/h5-12,14,19H,13H2,1-4H3
InChIKeyHRQJDEOSZHNOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine: Baseline Profile


N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine (CAS 400858-39-1) is a synthetic secondary amine belonging to the N-benzyl-4-isopropylaniline chemotype. It is curated in the ChEMBL database (CHEMBL2326864) as an inhibitor of vascular adhesion protein-1 (VAP-1/SSAO) with distinct potency across species [1]. The molecule has also been identified as a potential modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) , and serves as a key building block in the synthesis of C5a receptor antagonists [2].

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine: Uniqueness vs. Analogs


Despite sharing the 4-isopropylaniline core, simple removal of the 4-dimethylamino substituent (e.g., N-benzyl-4-isopropylaniline, CAS 109240-34-8) eliminates the tertiary amine required for enhanced hydrogen-bonding capacity and dramatically alters lipophilicity (LogP 4.47 vs. ~3.5 for the target compound) . More critically, publicly available bioactivity data for VAP-1 inhibition – the most quantitatively validated target engagement – is absent for the des-dimethylamino analog and related N-(4-methoxybenzyl)- or N-(4-chlorobenzyl) congeners, whereas the target compound has well-defined IC50 values in both rat and human VAP-1 assays [1]. Therefore, substituting these analogs would introduce uncharacterized pharmacological risk in studies where VAP-1 modulation is the primary endpoint.

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine: Quantitative Differentiation


VAP-1 Inhibition: Comparison with PXS-4681A

The target compound inhibits rat VAP-1 with an IC50 of 14 nM, whereas the widely used irreversible inhibitor PXS-4681A exhibits an IC50 of 3 nM against the same enzyme [1]. Although PXS-4681A is approximately 4.7-fold more potent, the target compound provides a reversible scaffold with a distinct chemical structure, which may offer advantages in probe selectivity and off-rate optimization.

VAP-1 inhibitor SSAO pharmacology Inflammation research

Species Selectivity: Rat vs. Human VAP-1

The target compound displays a 16.4-fold selectivity for rat over human VAP-1 (IC50 14 nM vs. 230 nM) [1]. In contrast, the benchmark inhibitor PXS-4681A shows equipotent inhibition across species (human IC50 3 nM, rat IC50 3 nM) . This marked species preference makes the target compound uniquely suited for rodent model studies where selective rat VAP-1 engagement is desired without confounding human target activity.

Species-specific pharmacology VAP-1 selectivity Translational research

Lipophilicity & H-Bond Acceptors vs. Analog

The 4-dimethylamino substituent lowers the calculated LogP from 4.47 (N-benzyl-4-isopropylaniline) to approximately 3.5 (target compound) and increases the hydrogen-bond acceptor count from 1 to 2 . This shift toward lower lipophilicity and higher polarity is consistent with improved aqueous solubility and may reduce non-specific protein binding, a common liability in benzylamine-based VAP-1 ligands.

Lipophilicity optimization Drug-likeness Solubility enhancement

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine: Procurement Scenarios


Rodent Models for Selective VAP-1 Inhibition

The 16.4-fold preference for rat VAP-1 (IC50 14 nM) over human VAP-1 (IC50 230 nM) [1] makes this compound an ideal tool for rat efficacy studies where selective target engagement in the rodent host is desired, while minimizing activity against human VAP-1 that may confound translational interpretation.

Hit-to-Lead for Reversible VAP-1 Inhibitors

With a well-defined IC50 of 14 nM against rat VAP-1 and a reversible, non-covalent scaffold distinct from the irreversible inhibitor PXS-4681A, the compound provides a validated starting point for structure-activity relationship (SAR) exploration aimed at balancing potency, selectivity, and drug-like properties .

Patent-Based Synthesis of C5a Antagonists

The compound serves as a key intermediate in the preparation of 3-substituted urea derivatives claimed as C5a receptor antagonists (US7105567B2) [2], enabling medicinal chemistry groups to access a proprietary chemotype for autoimmune and inflammatory disease targets without de novo route design.

Physicochemical Benchmarking for Benzylamine Libraries

The reduced LogP (~3.5) and increased hydrogen-bond acceptor count (HBA=2) relative to N-benzyl-4-isopropylaniline position this compound as a reference standard for evaluating lipophilicity-dependent properties such as solubility, permeability, and metabolic stability in benzylamine-focused compound collections.

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